molecular formula C21H33ClN2O B12011786 N'-(4-Chlorobenzylidene)tetradecanohydrazide CAS No. 764653-08-9

N'-(4-Chlorobenzylidene)tetradecanohydrazide

Cat. No.: B12011786
CAS No.: 764653-08-9
M. Wt: 365.0 g/mol
InChI Key: WUSVYJXKJAYRKA-PTGBLXJZSA-N
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Description

N’-(4-Chlorobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33ClN2O It is a hydrazone derivative, characterized by the presence of a 4-chlorobenzylidene group attached to a tetradecanohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)tetradecanohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzaldehyde+TetradecanohydrazideN’-(4-Chlorobenzylidene)tetradecanohydrazide+Water\text{4-Chlorobenzaldehyde} + \text{Tetradecanohydrazide} \rightarrow \text{N'-(4-Chlorobenzylidene)tetradecanohydrazide} + \text{Water} 4-Chlorobenzaldehyde+Tetradecanohydrazide→N’-(4-Chlorobenzylidene)tetradecanohydrazide+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure N’-(4-Chlorobenzylidene)tetradecanohydrazide.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Chlorobenzylidene)tetradecanohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene moiety.

Scientific Research Applications

N’-(4-Chlorobenzylidene)tetradecanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)tetradecanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the benzylidene group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

N’-(4-Chlorobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:

  • N’-(3-Chlorobenzylidene)tetradecanohydrazide
  • N’-(2,6-Dichlorobenzylidene)tetradecanohydrazide
  • N’-(4-Methylbenzylidene)tetradecanohydrazide

These compounds share a similar hydrazone backbone but differ in the substituents on the benzylidene groupN’-(4-Chlorobenzylidene)tetradecanohydrazide is unique due to the specific positioning of the chlorine atom, which can influence its interaction with molecular targets and its overall properties .

Properties

CAS No.

764653-08-9

Molecular Formula

C21H33ClN2O

Molecular Weight

365.0 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C21H33ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(25)24-23-18-19-14-16-20(22)17-15-19/h14-18H,2-13H2,1H3,(H,24,25)/b23-18+

InChI Key

WUSVYJXKJAYRKA-PTGBLXJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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